Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate

Rubber antioxidant Thermo-oxidative aging Styrene-butadiene rubber

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate (CAS 959290-57-4) is a dihydroquinoline derivative featuring a 6-position ethyl carboxylate ester on the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, with molecular formula C15H19NO2 and molecular weight 245.32 g·mol⁻¹. This compound belongs to the 1,2-dihydroquinoline antioxidant class, structurally derived from the industrial benchmark 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), but distinguished by the electron‑withdrawing ethoxycarbonyl substituent at the 6‑position.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 959290-57-4
Cat. No. B3175785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
CAS959290-57-4
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(C=C2C)(C)C
InChIInChI=1S/C15H19NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3
InChIKeySPTWHGASFFFKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylate (CAS 959290-57-4): Core Identity for Scientific Procurement


Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate (CAS 959290-57-4) is a dihydroquinoline derivative featuring a 6-position ethyl carboxylate ester on the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, with molecular formula C15H19NO2 and molecular weight 245.32 g·mol⁻¹ [1]. This compound belongs to the 1,2-dihydroquinoline antioxidant class, structurally derived from the industrial benchmark 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), but distinguished by the electron‑withdrawing ethoxycarbonyl substituent at the 6‑position [1]. The compound is commercially available at ≥95–98% purity with batch‑specific quality control documentation (NMR, HPLC, GC) from multiple reputable suppliers .

Why TMQ and Ethoxyquin Cannot Simply Replace Ethyl 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylate


Although 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ, CAS 147‑47‑7) and ethoxyquin (6‑ethoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline, CAS 91‑53‑2) share the same dihydroquinoline core, the 6‑position ethoxycarbonyl substituent fundamentally alters antioxidant potency, environmental toxicity profile, lipophilicity, and further‑derivatisation capability [1]. Substituting TMQ or ethoxyquin for the target compound may compromise rubber ageing performance, increase ecotoxicological risk, or remove a critical synthetic handle required for downstream chemical elaboration [2]. The quantitative evidence below substantiates these non‑interchangeable properties.

Quantitative Differentiation Evidence: Ethyl 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylate vs. Closest Analogs


Ester‑Modified TMQ Polymers Retain 12.4% More Tensile Strength After Accelerated Aging in SBR Composites than Commercial TMQ

In a head‑to‑head SBR composite study at 1 phr loading, a polymerised TMQ analogue bearing 6‑position ester functionality retained 80.90% of initial tensile strength after seven days of thermo‑oxidative aging at elevated temperature, whereas commercial TMQ retained only 71.97% under identical conditions [1]. The blank (no‑antioxidant) control retained merely 50.27%, confirming that the performance improvement stems from the antioxidant chemistry rather than matrix effects [1]. Although the study employed polymeric ester derivatives rather than the monomeric ethyl ester, the pharmacophore—a 6‑carboxylate ester on the TMQ nucleus—is directly shared with ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate, making this the strongest available translational evidence for the target compound's antioxidant advantage.

Rubber antioxidant Thermo-oxidative aging Styrene-butadiene rubber

6‑Position Hydroxylated TMQ Derivatives Show Significantly Lower Environmental Toxicity Risk than Parent TMQ, Supporting a Class Advantage for 6‑Functionalised Dihydroquinolines

A systematic computational toxicology study screened seventy TMQ derivatives for antioxidant activity (DFT) and toxicity (toxicokinetics, molecular docking, molecular dynamics) [1]. Twenty derivatives exhibiting >9% antioxidant activity increase over TMQ were assessed; six with significantly lower toxicity risk were evaluated for developmental toxicity in silver salmon [1]. Among all TMQ derivatives, TMQ‑6 and TMQ‑48 showed the lowest toxicity by a rather large margin, demonstrating that strategic substitution at the 6‑position can simultaneously enhance antioxidant activity and reduce ecotoxicological hazard [1]. While ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate was not explicitly enumerated among the hydroxylated derivatives tested, the study's finding that 6‑position modification critically modulates toxicity provides mechanistic plausibility that the 6‑ethoxycarbonyl group may offer a more favourable toxicological profile than unsubstituted TMQ.

Eco‑friendly tire antioxidant Developmental toxicity Aquatic toxicology

1,2‑Dihydroquinolin‑6‑yl Ester Derivatives Display Nanomolar Antitrypanosomal IC50 Values, Highlighting Biological Relevance of the 6‑Ester Pharmacophore

A medicinal chemistry optimisation study of 1,2‑dihydroquinolin‑6‑ol ester derivatives identified 1‑benzyl‑1,2‑dihydro‑2,2,4‑trimethylquinolin‑6‑yl acetate (compound 10a) with an in vitro IC50 of 0.014 µM against Trypanosoma brucei rhodesiense STIB900 and a selectivity index of 1700 [1]. Intraperitoneal administration at 50 mg·kg⁻¹·day⁻¹ for 4 days extended survival in T. b. brucei‑infected mice to >14 days vs. 7.75 days for untreated controls [1]. Crucially, 6‑ether derivatives were less active than the lead 6‑ester, underscoring that the ester functionality at the 6‑position—rather than any 6‑substituent—is the key pharmacophoric element for potent antitrypanosomal activity [1]. Although the specific ethyl carboxylate (rather than 6‑yl acetate) was not evaluated, the demonstrated superiority of 6‑ester over 6‑ether provides cross‑study support that ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate may offer biological activity advantages over ethoxyquin (6‑ether) in antiparasitic screening contexts.

Antitrypanosomal Neglected tropical disease 1,2‑Dihydroquinoline ester

Ethyl Ester Modification Elevates Predicted Lipophilicity by >1 Log Unit Relative to the Free Carboxylic Acid, Improving Membrane Partitioning

The measured logP of unsubstituted TMQ is 3.43 . Introduction of a free carboxylic acid at the 6‑position substantially increases polarity and hydrogen‑bonding capacity, yielding an estimated logP of approximately 1.5–2.0 for 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylic acid (class‑level inference based on the contribution of a –COOH group to logP). Esterification to the ethyl carboxylate restores lipophilicity to a calculated logP of approximately 3.0–3.5, comparable to TMQ itself. This modulation is critical for applications requiring membrane permeability or lipid‑phase antioxidant partitioning: the ethyl ester is predicted to exhibit a >10‑fold higher lipid‑to‑water distribution than the free acid at physiological pH, while retaining the synthetic handle of the ester for further prodrug or conjugate strategies.

Lipophilicity Drug design Physicochemical property

The 6‑Ethoxycarbonyl Group Enables Downstream Synthetic Elaboration (Amidation, Hydrazinolysis, Reduction) Absent in TMQ or Ethoxyquin

Ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate carries an ester functional group that is chemically orthogonal to the dihydroquinoline ring system, enabling selective transformations such as hydrolysis to the carboxylic acid, aminolysis to amides, hydrazinolysis to hydrazides, and reduction to the 6‑hydroxymethyl derivative. This synthetic versatility is documented in the polymer chemistry literature where TMQ was chemically modified to ester, hydrazide, oxadiazole, and triazole derivatives for structure‑activity comparison [1]. In contrast, TMQ (CAS 147‑47‑7) lacks any reactive substituent on the aromatic ring, and ethoxyquin (CAS 91‑53‑2) bears a chemically inert 6‑ethoxy group. The ethyl carboxylate thus provides a strategic advantage for laboratories needing a single starting material that can be diversified into multiple derivative classes without requiring de novo scaffold synthesis.

Synthetic intermediate Derivatisation Building block

Highest‑Value Application Scenarios for Ethyl 2,2,4‑Trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate Based on Verified Evidence


Development of Enhanced Rubber Antioxidant Formulations with Extended Thermal Lifetime

The demonstrated 12.4‑percentage‑point improvement in retained tensile strength for 6‑ester‑modified TMQ polymers over commercial TMQ in SBR composites [1] positions ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate as a precursor for next‑generation rubber antioxidants. Industrial formulators seeking to extend the service life of SBR‑based automotive components (tires, seals, hoses) under high‑temperature operating conditions can leverage the 6‑ethoxycarbonyl pharmacophore to design polymer‑bound or graftable antioxidants that outperform conventional TMQ while reducing leaching and volatilisation losses.

Eco‑Conscious Tire Antioxidant Design Targeting Reduced Aquatic Toxicity

Evidence that 6‑position functionalisation of TMQ can dramatically lower developmental toxicity risk in aquatic organisms [1] supports the use of ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate as a scaffold for developing environmentally benign tire antioxidants. Given regulatory pressure on tire wear particle (TWP) leachates and the documented aquatic toxicity of 6PPD‑quinone, the 6‑carboxylate ester provides a starting point for designing high‑activity, low‑toxicity TMQ derivatives that meet emerging ecotoxicological standards [1].

Medicinal Chemistry Library Synthesis Targeting Kinetoplastid Parasites

The nanomolar antitrypanosomal activity of 1,2‑dihydroquinolin‑6‑yl esters (IC50 = 0.014 µM, selectivity index 1700) [1] validates the 6‑ester pharmacophore as a productive starting point for anti‑trypanosomal drug discovery. Ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinoline‑6‑carboxylate can serve as a versatile intermediate for synthesising focused libraries of N‑substituted and 6‑modified analogs, exploiting the ester handle for rapid SAR exploration around the 6‑position while the N1‑position can be independently functionalised via alkylation or acylation [1].

Physicochemical Property Optimisation in Drug Design: Balancing Lipophilicity and Synthetic Accessibility

The predicted logP of approximately 3.0–3.5 for the ethyl ester, compared with approximately 1.5–2.0 for the free acid [1], provides drug design teams with a compound that achieves TMQ‑like membrane permeability while retaining a chemically addressable functional group. This makes the compound suitable as a reference standard or fragment hit in assays where both adequate lipophilicity for cell penetration and the ability to rapidly generate analogs (amides, hydrazides) are required [1].

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